molecular formula C18H17N3O3 B1302747 2-(3,4-Dimethoxyphenyl)quinoline-4-carbohydrazide CAS No. 350997-66-9

2-(3,4-Dimethoxyphenyl)quinoline-4-carbohydrazide

Cat. No.: B1302747
CAS No.: 350997-66-9
M. Wt: 323.3 g/mol
InChI Key: YKMWFORHWALOOV-UHFFFAOYSA-N
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Scientific Research Applications

2-(3,4-Dimethoxyphenyl)quinoline-4-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Biochemical Analysis

Biochemical Properties

2-(3,4-Dimethoxyphenyl)quinoline-4-carbohydrazide plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potent and selective activator of AMP-activated protein kinase (AMPK) . This interaction is crucial as AMPK is a key regulator of cellular energy homeostasis. The compound’s interaction with AMPK suggests its potential role in modulating metabolic pathways and energy balance within cells.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The activation of AMPK by this compound leads to the phosphorylation of downstream targets involved in glucose uptake, fatty acid oxidation, and mitochondrial biogenesis . These effects highlight the compound’s potential in regulating metabolic processes and maintaining cellular energy balance.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the AMPK enzyme, leading to its activation . This activation results in the phosphorylation of various downstream targets, which in turn modulate metabolic pathways and energy homeostasis. Additionally, the compound may influence gene expression by activating transcription factors involved in metabolic regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is stable when stored at 4°C and protected from light . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained activation of AMPK and its downstream targets, indicating its potential for prolonged metabolic regulation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively activates AMPK and modulates metabolic pathways without causing adverse effects . At higher doses, there may be threshold effects, including potential toxicity or adverse reactions. It is essential to determine the optimal dosage that maximizes the compound’s beneficial effects while minimizing any harmful outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways. Its interaction with AMPK suggests its role in pathways related to glucose uptake, fatty acid oxidation, and mitochondrial biogenesis . The compound’s activation of AMPK leads to increased glucose uptake in cells, enhanced fatty acid oxidation, and improved mitochondrial function. These effects contribute to the overall regulation of cellular energy metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. The compound’s interaction with AMPK suggests its potential localization in cellular compartments involved in energy metabolism . Additionally, the compound may accumulate in specific tissues where AMPK activity is prominent, such as muscle and liver tissues.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound’s activation of AMPK indicates its presence in cellular compartments where AMPK is active, such as the cytoplasm and mitochondria . Targeting signals or post-translational modifications may direct the compound to these specific compartments, enhancing its ability to regulate metabolic processes.

Preparation Methods

The synthesis of 2-(3,4-Dimethoxyphenyl)quinoline-4-carbohydrazide typically involves the reaction of 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid with hydrazine hydrate under specific conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified through recrystallization.

Chemical Reactions Analysis

2-(3,4-Dimethoxyphenyl)quinoline-4-carbohydrazide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)quinoline-4-carbohydrazide involves its interaction with specific molecular targets and pathways. It is known to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis . This activation leads to various downstream effects, including the inhibition of protein synthesis and the promotion of autophagy.

Comparison with Similar Compounds

2-(3,4-Dimethoxyphenyl)quinoline-4-carbohydrazide can be compared with other similar compounds, such as:

    2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylic acid: This compound is a precursor in the synthesis of this compound.

    2-(3,4-Dimethoxyphenyl)quinoline-4-carbohydrazone: This compound is structurally similar and shares some chemical properties.

    2-(3,4-Dimethoxyphenyl)quinoline-4-carboxamide:

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)quinoline-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-23-16-8-7-11(9-17(16)24-2)15-10-13(18(22)21-19)12-5-3-4-6-14(12)20-15/h3-10H,19H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKMWFORHWALOOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374341
Record name 2-(3,4-dimethoxyphenyl)quinoline-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350997-66-9
Record name 2-(3,4-dimethoxyphenyl)quinoline-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 350997-66-9
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